molecular formula C11H11FO3 B170440 5-(2-Fluorophenyl)-5-oxopentanoic acid CAS No. 199664-70-5

5-(2-Fluorophenyl)-5-oxopentanoic acid

Cat. No. B170440
CAS RN: 199664-70-5
M. Wt: 210.2 g/mol
InChI Key: JLWPLUVEHPUZJI-UHFFFAOYSA-N
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Description

2-Fluorophenylacetic acid is a chiral derivatizing agent used for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .


Synthesis Analysis

The synthesis of similar compounds often involves various methodologies. For instance, a synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde has been reported .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 5-Chloro-2-fluorophenylboronic acid has been used in Suzuki cross-coupling reactions and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .

Scientific Research Applications

Fluorescence Quantum Yield Studies

  • Carbon Dots Fluorescence : 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-7-carboxylic acid (TPCA), a related compound, has been identified as a primary component in carbon dots with high fluorescence quantum yields, indicating potential applications in fluorescence studies (Shi et al., 2016).

Precursor in Biosynthesis Studies

  • Isotopomer Synthesis : The compound 5-Amino-4-oxopentanoic acid, similar to 5-(2-Fluorophenyl)-5-oxopentanoic acid, has been used as a precursor in the biosynthesis of biologically active porphyrins, demonstrating its importance in metabolic pathway studies (Shrestha‐Dawadi & Lugtenburg, 2003).

Protein Tyrosine Phosphatase Inhibition Studies

  • Diabetes Treatment Research : Derivatives of 5-oxopentanoic acid, such as 3-phenylpropanoic acid-based compounds, have shown promise as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes (Tang et al., 2014).

Organic Synthesis and Chemical Characterization

  • Oxadiazole Derivatives Synthesis : Related fluorophenyl compounds have been synthesized and characterized, indicating their potential in the development of new chemicals for various applications (Bhat et al., 2016).

Aerobic Alcohol Oxidation

  • Organocatalytic Systems : The study of 5-Fluoro-2-azaadamantane N-oxyl derivatives in aerobic alcohol oxidation suggests potential applications of fluorophenyl compounds in developing new organocatalytic systems (Shibuya et al., 2011).

Enzymatic Synthesis in Pharmaceutical Development

  • Ezetimibe Intermediate Synthesis : The enzymatic synthesis of a chiral intermediate containing a 4-fluorophenyl moiety, related to 5-(2-Fluorophenyl)-5-oxopentanoic acid, has been explored for developing pharmaceuticals like ezetimibe (Liu et al., 2017).

Insecticidal Activity Studies

  • Novel Insecticides : The synthesis and study of 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles demonstrate potential applications in developing new insecticidal compounds (Shi et al., 2000).

Tyrosinase Inhibition and Cosmetic Applications

  • Skin Whitening Agents : Certain sulfur-containing compounds and derivatives of pyrrole-2-carboxylic acid, similar to 5-(2-Fluorophenyl)-5-oxopentanoic acid, have been found to exhibit inhibitory activities against tyrosinase, suggesting potential cosmetic applications (Zheng et al., 2010).

Enzymatic Kinetic Resolution in Drug Synthesis

  • Cholesterol Inhibitor Development : The enzymatic kinetic resolution of compounds containing 4-fluorophenyl moieties has been utilized in synthesizing intermediates for cholesterol absorption inhibitors like ezetimibe (Singh et al., 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of chemistry often involve the development of new synthetic strategies and the discovery of novel compounds with potential pharmacological activities .

properties

IUPAC Name

5-(2-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWPLUVEHPUZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645341
Record name 5-(2-Fluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199664-70-5
Record name 5-(2-Fluorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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